molecular formula C17H13ClFN3O B2798787 (E)-[(4-chlorophenyl)methoxy]({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene})amine CAS No. 477711-36-7

(E)-[(4-chlorophenyl)methoxy]({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene})amine

Cat. No.: B2798787
CAS No.: 477711-36-7
M. Wt: 329.76
InChI Key: BPWONLYWPVTRRW-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-(4-chlorophenyl)methoxyamine” is a Schiff base derivative featuring a pyrazole core substituted with a 4-fluorophenyl group and an imine linkage conjugated to a 4-chlorobenzyloxy moiety. Its (E)-stereochemistry is critical for its spatial orientation, influencing intermolecular interactions and bioactivity. This structure is characteristic of bioactive molecules targeting enzymes or receptors, often explored for antimicrobial, antiproliferative, or anti-inflammatory properties . The presence of halogen substituents (Cl, F) enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

(E)-N-[(4-chlorophenyl)methoxy]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-15-5-1-12(2-6-15)11-23-21-10-14-9-20-22-17(14)13-3-7-16(19)8-4-13/h1-10H,11H2,(H,20,22)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWONLYWPVTRRW-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON=CC2=C(NN=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(4-chlorophenyl)methoxyamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and pharmacological potential, particularly focusing on its antitumor, anti-inflammatory, and antibacterial properties.

Synthesis

The synthesis of the target compound typically involves the reaction of 4-chlorophenylmethanol with 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde under controlled conditions. The reaction can be optimized through variations in solvent, temperature, and reaction time to enhance yield and purity.

Antitumor Activity

Pyrazole derivatives are known for their inhibitory effects on various cancer cell lines. Research indicates that compounds containing the pyrazole moiety exhibit significant activity against BRAF(V600E) mutations, which are prevalent in melanoma. The mechanism often involves inhibition of key signaling pathways associated with tumor growth.

  • Case Study : A study evaluating a series of pyrazole amide derivatives reported that several compounds demonstrated IC50 values in the low micromolar range against BRAF(V600E), suggesting strong antitumor potential .

Anti-inflammatory Properties

The anti-inflammatory effects of (E)-(4-chlorophenyl)methoxyamine have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • Research Findings : In vitro assays showed that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against various strains of bacteria. The presence of both the pyrazole and chlorophenyl groups contributes to its efficacy.

  • Experimental Results : Compounds similar to (E)-(4-chlorophenyl)methoxyamine exhibited moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria in disk diffusion assays .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their structural features. Key factors influencing activity include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine and chlorine) enhances biological activity by increasing electron deficiency, which may improve binding affinity to biological targets.
  • Hydrophobic Interactions : The aromatic rings facilitate hydrophobic interactions with target proteins, enhancing potency.

Data Summary

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntibacterialDisruption of bacterial cell membranes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the pyrazole ring, aromatic systems, and the nature of the imine-linked groups. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Molecular Weight Biological Relevance
Target Compound Pyrazole 4-Fluorophenyl, 4-chlorobenzyloxy Imine, Cl, F 387.8 g/mol Potential enzyme inhibition
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Thiadiazole 4-Methylphenyl, 4-chlorophenyl Imine, Cl, S 345.8 g/mol Antifungal activity
5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzyl)oxime Pyrazole 4-Chlorophenylsulfanyl, trifluoromethyl, 4-chlorobenzyloxy Oxime, Cl, S, CF3 478.3 g/mol Enhanced metabolic stability
(Z)-Benzyl({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene})amine Pyrazole 4-Fluorophenyl, benzyl Imine, F 371.4 g/mol Stereospecific receptor binding
2,4-Difluoro-N-((E)-[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene)aniline Pyrazole 4-Fluorophenylsulfanyl, trifluoromethyl, 2,4-difluorophenyl Imine, F, S, CF3 415.4 g/mol Improved lipophilicity

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects : The target compound’s 4-fluorophenyl and 4-chlorobenzyloxy groups introduce strong electron-withdrawing effects, stabilizing the imine bond and enhancing reactivity toward nucleophiles. In contrast, analogs with methoxy groups (e.g., ) exhibit electron-donating properties, reducing imine stability .
  • LogP and Solubility : The trifluoromethyl group in increases logP (logP = 4.2), favoring membrane permeability but reducing aqueous solubility. The target compound (estimated logP = 3.8) balances lipophilicity and solubility due to fewer hydrophobic substituents .
  • Stereochemical Impact : The (Z)-isomer in shows reduced bioactivity compared to the (E)-configured target compound, highlighting the importance of spatial arrangement in target binding .

Q & A

Q. How can high-throughput screening (HTS) be utilized to identify potential therapeutic applications?

  • Pipeline Design :
  • Assay Development : Fluorescence-based kinase inhibition assays (Z’ factor > 0.5) .
  • Automation : Robotic liquid handlers for 384-well plate screening (10,000 compounds/day) .
  • Hit Validation : Secondary assays (e.g., cell viability, ADME profiling) to prioritize lead candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.